molecular formula C26H34N6O3S B1682787 N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide CAS No. 936091-56-4

N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide

Cat. No.: B1682787
CAS No.: 936091-56-4
M. Wt: 510.7 g/mol
InChI Key: OOSKXASFJFSOBK-UHFFFAOYSA-N
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Description

TG-89 is a chemical compound known for its inhibitory effects on Janus kinase 2, Janus kinase 3, rearranged during transfection, and FMS-like tyrosine kinase 3. It has shown significant anticancer activity, particularly in the treatment of ovarian and cervical cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods: Industrial production of TG-89 is carried out in specialized facilities equipped with advanced chemical reactors. The process involves large-scale synthesis, purification, and quality control to ensure the compound meets the required purity standards. The compound is stored as a powder at -20°C for up to three years .

Chemical Reactions Analysis

Types of Reactions: TG-89 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

TG-89 has a wide range of scientific research applications, including:

Mechanism of Action

TG-89 exerts its effects by inhibiting the activity of Janus kinase 2, Janus kinase 3, rearranged during transfection, and FMS-like tyrosine kinase 3. These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, TG-89 disrupts these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

    Crenolanib: Inhibits FMS-like tyrosine kinase 3 and platelet-derived growth factor receptor.

    Fedratinib: Inhibits Janus kinase 2 and is used in the treatment of myelofibrosis.

    Sorafenib: Inhibits multiple kinases, including vascular endothelial growth factor receptor and platelet-derived growth factor receptor.

Uniqueness of TG-89: TG-89 is unique in its ability to inhibit multiple kinases simultaneously, making it a potent anticancer agent. Its specific inhibition of Janus kinase 2, Janus kinase 3, rearranged during transfection, and FMS-like tyrosine kinase 3 sets it apart from other similar compounds .

Properties

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O3S/c1-19-17-27-25(29-21-8-5-7-20(15-21)18-32-11-13-35-14-12-32)30-24(19)28-22-9-6-10-23(16-22)36(33,34)31-26(2,3)4/h5-10,15-17,31H,11-14,18H2,1-4H3,(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSKXASFJFSOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=CC(=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587366
Record name N-tert-Butyl-3-[(5-methyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936091-56-4
Record name N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936091-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-3-[(5-methyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide
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N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide
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N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide
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N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide
Reactant of Route 5
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N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide
Reactant of Route 6
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N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide
Customer
Q & A
  1. Azulene gargle (TG-89): This formulation contains azulene sodium sulfonate and benzethonium chloride and is intended for oral use as a gargle. Research focuses on its toxicity and effects on gingivitis and wound healing. [, ]
  2. Groundnut variety (TG-89): This refers to a specific genotype of groundnut used in agricultural research exploring intercropping benefits and genetic traits related to seed size. [, ]

Q1: What are the primary components of azulene gargle (TG-89) and its intended use?

A1: Azulene gargle (TG-89) contains azulene sodium sulfonate and benzethonium chloride. [, ] It is intended for use as a gargle to address oral conditions like gingivitis and potentially aid wound healing. [, ]

Q2: What do the toxicity studies reveal about azulene gargle (TG-89)?

A2: Acute and subacute toxicity studies suggest that azulene gargle (TG-89) is safe for topical oral application. [, ] The LD50 value is significantly higher than the estimated clinical dose. [] While high doses might induce temporary liver hypertrophy, no significant adverse effects were observed in general behavior, body weight, or oral tissues. []

Q3: What are the key characteristics of the groundnut variety TG-89?

A4: While the provided abstracts lack detailed characterization of the groundnut variety TG-89, it's identified as a distinct genotype. [, ] Research focuses on its performance in intercropping systems [] and potential genetic markers associated with seed size. []

Q4: How does the groundnut variety TG-89 perform in intercropping systems compared to other varieties?

A5: Studies indicate that groundnut variety TG-89, when intercropped with maize, leads to lower total N, P, and K uptake compared to varieties like TG-37-A, TG-84, and TG-88. [] This suggests potential differences in nutrient utilization efficiency among these varieties.

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